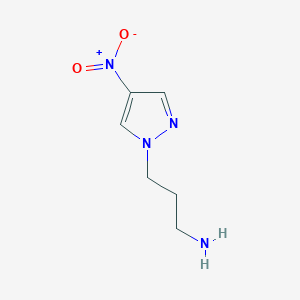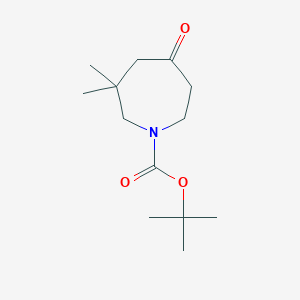
6-Ethynyl-3-methoxypyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynyl-3-methoxypyridine-2-carbaldehyde (EMPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMPC is a pyridine derivative that is widely used in organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Photocatalytic Activity
Alkyne-substituted photocatalysts, including compounds related to 6-ethynyl-3-methoxypyridine-2-carbaldehyde, have been synthesized and studied for their ability to photocatalyze oxidation reactions. These studies demonstrate that the addition of ethynyl substituents influences the photochemical and redox properties of the complexes, enabling efficient photocatalytic oxidation of alcohols to aldehydes without detrimental effects on their catalytic abilities (Davidson et al., 2015).
Fluorescence Sensing
A novel application in fluorescence sensing has been explored with chromone-derived Schiff-base sensors for metal ions. Specifically, a sensor incorporating a similar structural motif to this compound demonstrated high selectivity and sensitivity towards Al(III) ions in mixed aqueous-ethanolic solutions. The mechanism involves inhibition of photoinduced electron-transfer (PET), leading to significant fluorescence enhancement, which is useful for detecting aluminum ions in environmental and biological samples (Liu & Yang, 2018).
DNA-Binding Studies
Compounds structurally related to this compound have been synthesized and their DNA-binding properties investigated. Studies show that these compounds can intercalate into DNA, affecting its structure and function. This interaction mechanism has implications for designing new therapeutic agents and understanding the molecular basis of drug-DNA interactions (Wang et al., 2009).
Biomass-Derived Carbonyl Compound Reduction
Research into the catalytic reduction of biomass-derived carbonyl compounds has identified pincer ruthenium complexes involving ligands derived from this compound as highly efficient catalysts. These complexes facilitate the transfer hydrogenation of furfural and other biomass-derived aldehydes to their corresponding alcohols, highlighting a sustainable approach to biomass conversion and valorization (Figliolia et al., 2019).
Antioxidant Activity
Studies on Ln(III) complexes with ligands related to this compound reveal significant antioxidative activity against hydroxyl free radicals. These findings suggest potential applications in preventing oxidative stress-related diseases and highlight the role of such compounds in medicinal chemistry (Wang et al., 2009).
Propiedades
IUPAC Name |
6-ethynyl-3-methoxypyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-5-9(12-2)8(6-11)10-7/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKWOXODHRBEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2564390.png)
![2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2564391.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)

![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)
![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)
![6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2564405.png)
![9-(3-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564406.png)

![2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B2564409.png)
![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)
![{1-[4-(2-Chlorophenoxy)butyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2564413.png)